molecular formula C12H21N3O2S B1438751 N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide CAS No. 1153056-57-5

N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide

Cat. No.: B1438751
CAS No.: 1153056-57-5
M. Wt: 271.38 g/mol
InChI Key: QXGYSCYDLASYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide” is a chemical compound with the CAS Number: 1153056-57-5 . It has a molecular weight of 271.38 . The compound is extensively used in scientific research and holds promising potential in various applications, including drug development, molecular biology, and organic synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm³, a boiling point of 429.9±41.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.5±3.0 kJ/mol and a flash point of 213.8±27.6 °C . The compound has 5 H-bond acceptors, 3 H-bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Sulfonamides, including derivatives like N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide, have a long history as synthetic bacteriostatic antibiotics. They combat bacterial infections by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth. This class of compounds has been foundational in developing therapies for bacterial infections before the advent of penicillin. Their utility extends beyond human medicine into veterinary applications, underscoring their significance in managing bacterial diseases (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Role in Cancer Therapy

The research into sulfonamide compounds has expanded into exploring their potential in cancer therapy. Their involvement in inhibiting carbonic anhydrase and other enzymes relevant to tumor growth and metastasis has opened new avenues for treating various cancers. The adaptability of sulfonamides to target different molecular pathways is particularly promising for developing targeted cancer therapies (Azevedo-Barbosa et al., 2020).

Antimalarial Activity

Sulfonamide derivatives have also shown efficacy in antimalarial treatments. They act synergistically with other antimalarial agents, offering potential in treating resistant strains of malaria. This application is especially relevant in regions where malaria remains a significant public health challenge, highlighting the versatility of sulfonamides in treating infectious diseases beyond their traditional antibacterial use (Herrero, 1967).

Environmental Impact and Resistance Studies

The widespread use of sulfonamides in both human and veterinary medicine has led to environmental concerns, particularly regarding antibiotic resistance. Studies on the presence of sulfonamide resistance genes in bacterial populations underscore the need for monitoring and managing antibiotic use to mitigate resistance development. This research area is critical for understanding the environmental impact of sulfonamides and developing strategies to counteract resistance (Pavelquesi et al., 2021).

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]-1-methylpyrrole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S/c1-15-8-5-11(9-15)18(16,17)14-10-12(13)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYSCYDLASYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)NCC2(CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 2
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 3
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 4
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 5
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.